Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate
Description
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl group at the 3-position, a thiophen-3-yl substituent at the 4-position, and a tert-butyl carbamate protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors requiring stereochemical precision.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPWHFIBDSSQE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stannoxane-Mediated Lactamization
In a method adapted from Thieme’s protocol for a related pyrrolidine carbamate, L-serine is first converted to a β-lactam intermediate via stannoxane-mediated cyclization. The stannoxane catalyst facilitates ring closure with retention of stereochemistry, yielding a lactam precursor. Subsequent protection with tert-butyl dicarbonate introduces the carbamate group.
Key Reaction Conditions :
- Lactamization : Stannoxane catalyst (SnCl₂, Et₃N) in tetrahydrofuran (THF) at −20°C.
- Carbamate Formation : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
This approach achieves >90% enantiomeric excess (ee) but requires rigorous control of reaction temperatures to prevent racemization.
Diastereoselective Reduction and Resolution
Racemic mixtures of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate (SY222706) can be resolved into enantiomers using chiral chromatography or diastereomeric salt formation.
Sodium Borohydride Reduction in Aqueous Micellar Systems
A patent detailing the synthesis of a related tert-butyl pyrrolidine derivative employs sodium borohydride (NaBH₄) in aqueous micellar aggregates to reduce ketone intermediates with high diastereoselectivity (80% de ). For the target compound, this method could involve:
- Ketone Precursor Synthesis : Condensation of thiophene-3-carbaldehyde with a pyrrolidine-derived enolate.
- Stereoselective Reduction : NaBH₄ in a water-surfactant system (e.g., SDS micelles) at 0–5°C.
Advantages :
Asymmetric Catalysis via Chiral Auxiliaries
Camphor Sulfonic Acid-Mediated Cyclization
A green synthesis route for a tert-butyl pyrrolidine dioxane utilizes D-10-camphor sulfonic acid (CSA) to control stereochemistry during acetal formation. Adapting this method:
- Cyclocondensation : Thiophen-3-yl-glyoxal with a tert-butyl-protected aminodiol in acetone.
- CSA-Catalyzed Cyclization : Forms the pyrrolidine ring with >85% de .
Reaction Parameters :
Ring-Closing Metathesis (RCM)
Olefin Metathesis Strategy
A retrosynthetic disconnection of the pyrrolidine ring suggests RCM using a Grubbs catalyst . For example:
- Diene Synthesis : Allylation of a thiophen-3-yl-substituted amine with tert-butyl acrylate.
- RCM : Second-generation Grubbs catalyst (H₂IMes)(PCy₃)Cl₂Ru=CHPh in DCM.
Challenges :
- Requires precise control of olefin geometry (Z/E selectivity).
- Moderate yields (~50%) due to competing polymerization.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Stereoselectivity | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool (L-Serine) | L-Serine | Stannoxane lactamization | >90% ee | 60–70 | Moderate |
| Diastereoselective | Racemic ketone | NaBH₄ in micelles | 80% de | 75–80 | High |
| Asymmetric Catalysis | Thiophene-glyoxal | CSA-mediated cyclization | >85% de | 65–70 | High |
| RCM | Diene precursor | Grubbs catalyst | N/A | ~50 | Low |
Functionalization and Derivatization
Post-synthetic modifications are critical for pharmaceutical applications:
Hydroxymethyl Group Oxidation
The hydroxymethyl group at C3 can be oxidized to a carboxylate using TEMPO/Copper(II) systems, enabling further coupling reactions.
Conditions :
Industrial and Green Chemistry Considerations
Patent CN107235975B highlights solvent optimization (e.g., replacing chlorinated solvents with acetone) and catalytic recycling. For example:
- Solvent Switch : Dichloromethane → acetone in cyclization steps reduces environmental impact.
- Catalyst Recovery : Tetra-n-butylammonium acetate is reused via extraction, lowering costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a family of tert-butyl pyrrolidine carboxylates, which share a common backbone but differ in substituents and stereochemistry. Key analogs include:
Key Observations:
Substituent Effects :
- The thiophen-3-yl group in the target compound introduces sulfur-mediated electronic effects, which may enhance π-π stacking or hydrogen bonding compared to the methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs .
- The trifluoromethyl group in the third analog (CAS 1052713-78-6) increases lipophilicity and metabolic stability, a feature critical for blood-brain barrier penetration in CNS drugs .
Stereochemical Influence :
- The (3S,4R) configuration in the target compound and its phenyl-substituted analogs contrasts with the (3R,4S) configuration in the trifluoromethyl derivative. Stereochemistry dictates spatial orientation, affecting binding to chiral targets (e.g., enzymes, GPCRs) .
Functional Group Reactivity :
- The hydroxymethyl group in the target compound and analogs (CAS 1186654-76-1 and 1186647-92-6) allows further derivatization (e.g., oxidation to carboxylic acids or esterification), whereas the hydroxy group in CAS 1052713-78-6 may limit such modifications .
Biological Activity
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring, a thiophene group, and a hydroxymethyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 283.39 g/mol. The presence of the thiophene ring contributes to its electronic properties, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₃S |
| Molecular Weight | 283.39 g/mol |
| CAS Number | 2089246-60-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with biomolecules. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways.
Biological Activity Studies
Research on the biological activity of this compound has revealed several key findings:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.
- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from amyloid beta-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's.
- Cytotoxicity : Assessments of cytotoxic effects showed that the compound did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
Case Study 1: Neuroprotection
A study assessed the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptide. Results indicated that treatment with the compound improved cell viability and reduced markers of oxidative stress compared to untreated controls.
Case Study 2: Enzyme Interaction
Investigations into enzyme interactions revealed that the compound could inhibit specific enzymes involved in lipid metabolism. This inhibition was dose-dependent and suggested potential applications in metabolic disorders.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate | Phenyl group instead of thiophene | Moderate antioxidant activity |
| Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-furanyl-pyrrolidine-1-carboxylate | Furan ring | Enhanced neuroprotective effects |
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound features a pyrrolidine ring with stereospecific substituents: a hydroxymethyl group at the 3S position and a thiophen-3-yl group at the 4R position, protected by a tert-butyl carbamate. The stereochemistry (3S,4R) is critical for directing regioselective reactions, such as nucleophilic substitutions or ring-opening transformations. The thiophene moiety enhances π-π stacking interactions in supramolecular assemblies, while the hydroxymethyl group allows for derivatization (e.g., oxidation to aldehydes or esterification) .
Methodological Insight:
- Stereochemical Confirmation : Use X-ray crystallography (via SHELX software for refinement ) or chiral HPLC to verify absolute configuration.
- Functional Group Reactivity : Employ / NMR to track hydroxymethyl oxidation states and NMR for phosphonylation reactions (as in analogous pyrrolidine derivatives ).
Advanced Question: How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?
Answer:
Key challenges include maintaining stereochemical integrity during carbamate protection and avoiding racemization at the hydroxymethyl center. A validated approach involves:
- Stepwise Protection : Introduce the tert-butyl carbamate early using Boc-Cl under anhydrous conditions with a base like triethylamine to minimize side reactions .
- Stereocontrol : Use chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the (3S,4R) diastereomer .
Data-Driven Optimization:
- Reaction Monitoring : Track intermediates via LC-MS to identify bottlenecks. For example, achieved 100% yield in a TBAF-mediated deprotection step by optimizing temperature (60°C in THF) and stoichiometry .
- Purification : Flash chromatography with gradients (e.g., 10–30% EtOAc/hexane) resolves diastereomers, as demonstrated in piperidine analogs .
Basic Question: What analytical techniques are most reliable for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., thiophene proton splitting patterns at δ 7.0–7.5 ppm ). DEPT-135 distinguishes CH/CH groups in the pyrrolidine ring.
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (±2 ppm accuracy), critical for detecting impurities like de-Boc byproducts .
- X-Ray Crystallography : Resolves absolute stereochemistry, as seen in analogous tert-butyl-protected pyrrolidines .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or residual solvents. Strategies include:
- Variable-Temperature NMR : Identify rotameric equilibria by cooling samples to –40°C, as used for tert-butyl phosphonates .
- 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., NOESY correlations confirm spatial proximity of thiophene and hydroxymethyl groups .
- Synchrotron XRD : Resolve ambiguities in crystalline derivatives, leveraging high-resolution data collection .
Case Study:
In , tert-butyl phosphonate derivatives exhibited rotameric splitting in NMR, resolved by deuteration or computational modeling (DFT) .
Advanced Question: What computational methods are suitable for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GPCRs or kinases, leveraging the thiophene’s aromaticity for π-stacking in hydrophobic pockets .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to prioritize derivatives for in vitro testing .
- ADMET Prediction : Tools like SwissADME predict bioavailability, aligning with ’s focus on fluorinated analogs for CNS penetration .
Validation:
Compare docking scores with experimental IC values from kinase assays, as in ’s GPCR kinase inhibitors .
Basic Question: How does the thiophene substituent influence the compound’s chemical stability under acidic/basic conditions?
Answer:
The thiophene ring is electron-rich, making it susceptible to electrophilic attack but stable under mild acidic/basic conditions. However, strong acids (e.g., TFA) cleave the tert-butyl carbamate without affecting the thiophene. Stability studies in showed no degradation at pH 5–9 over 24 hours, but HCl (>1M) induced Boc deprotection .
Methodology:
- Stability Assay : Incubate the compound in buffered solutions (pH 1–12) and monitor via HPLC-UV at 254 nm.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .
Advanced Question: What strategies mitigate racemization during derivatization of the hydroxymethyl group?
Answer:
Racemization occurs via keto-enol tautomerism or acidic/basic conditions. Mitigation approaches include:
- Protection with Silyl Groups : Use TBSCl to protect the hydroxymethyl as a stable silyl ether, as in ’s synthesis of fluorinated piperidines .
- Low-Temperature Reactions : Conduct acylations or sulfonations at 0°C to minimize enolization .
- Enzymatic Methods : Lipases (e.g., CAL-B) selectively esterify the (3S,4R) enantiomer without racemization .
Data Support:
achieved >97% enantiomeric purity using chiral HPLC (Chiralpak IA column) for a related hydroxymethyl-pyrrolidine .
Basic Question: What are the primary applications of this compound in academic research?
Answer:
- Pharmaceutical Intermediate : Serves as a scaffold for kinase inhibitors (e.g., GPCR kinase 2 inhibitors in ) .
- Stereochemical Probe : Studies enantioselective catalysis or chiral recognition in host-guest chemistry .
- Material Science : Thiophene’s conductivity enables use in organic semiconductors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
